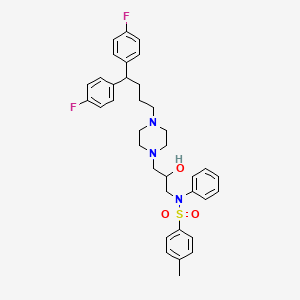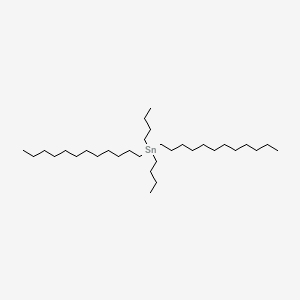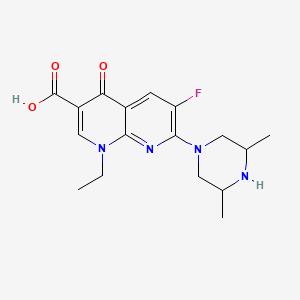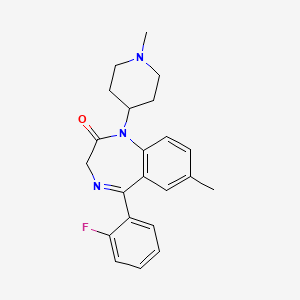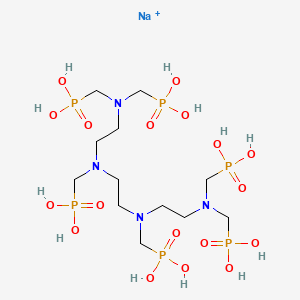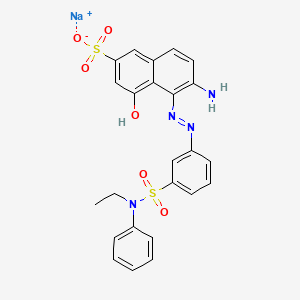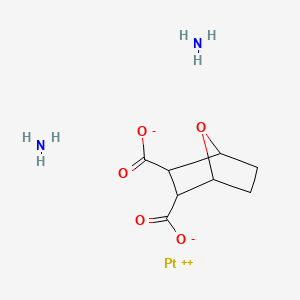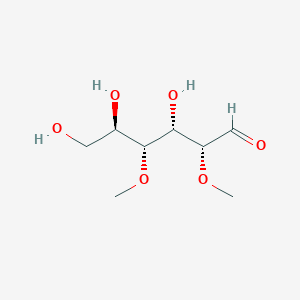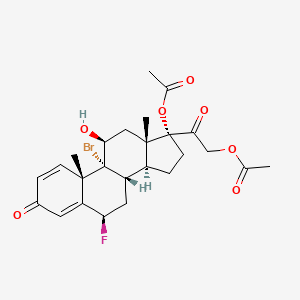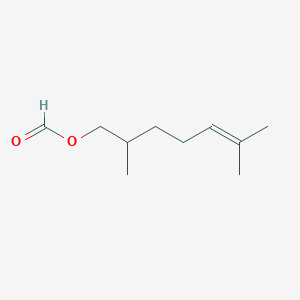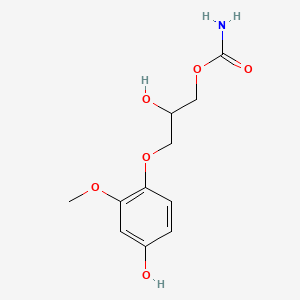
3-(4-Hydroxy-2-methoxyphenoxy)-1,2-propanediol 1-carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxymethocarbamol is a derivative of methocarbamol, a centrally acting muscle relaxant. Methocarbamol is commonly used to treat muscle spasms and discomfort associated with acute musculoskeletal conditions. 4-Hydroxymethocarbamol retains the core structure of methocarbamol but includes a hydroxyl group, which may influence its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethocarbamol can be achieved through several methods. One common approach involves the hydroxylation of methocarbamol. This process typically requires the use of strong oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of 4-Hydroxymethocarbamol may involve large-scale hydroxylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Hydroxymethocarbamol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to methocarbamol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Reversion to methocarbamol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Hydroxymethocarbamol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Explored for its muscle relaxant properties and potential therapeutic applications in treating muscle spasms and related conditions.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 4-Hydroxymethocarbamol is thought to be similar to that of methocarbamol, involving central nervous system depression. It may act by blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal pathways, and prolonging the refractory period of muscle fibers. The hydroxyl group may influence its binding affinity and specificity to molecular targets.
類似化合物との比較
Similar Compounds
Methocarbamol: The parent compound, used as a muscle relaxant.
Guaifenesin: A related compound with expectorant properties.
Carisoprodol: Another muscle relaxant with a similar mechanism of action.
Uniqueness
4-Hydroxymethocarbamol is unique due to the presence of the hydroxyl group, which may enhance its solubility, reactivity, and potential biological activity compared to methocarbamol. This modification can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
特性
CAS番号 |
29541-95-5 |
|---|---|
分子式 |
C11H15NO6 |
分子量 |
257.24 g/mol |
IUPAC名 |
[2-hydroxy-3-(4-hydroxy-2-methoxyphenoxy)propyl] carbamate |
InChI |
InChI=1S/C11H15NO6/c1-16-10-4-7(13)2-3-9(10)17-5-8(14)6-18-11(12)15/h2-4,8,13-14H,5-6H2,1H3,(H2,12,15) |
InChIキー |
IWSVCSXGAQOZED-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)O)OCC(COC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


